N-Boc-2-(4-aminophenyl)ethanol

Overview

Description

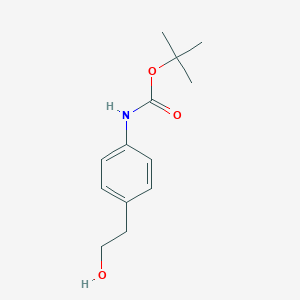

N-Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 2-(4-aminophenyl)ethanol. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Mechanism of Action

Target of Action

N-Boc-2-(4-aminophenyl)ethanol is a difunctional reagent . It is primarily used in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds play crucial roles in cellular functions, with phosphatidyl ethanolamines being a major component of biological membranes and ornithine being a key player in the urea cycle.

Mode of Action

As a difunctional reagent, it likely interacts with its targets through chemical reactions that facilitate the synthesis of more complex molecules, such as phosphatidyl ethanolamines and ornithine .

Biochemical Pathways

Similarly, its involvement in ornithine synthesis indicates a potential role in the urea cycle and nitrogen metabolism .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. Given its role in the synthesis of phosphatidyl ethanolamines and ornithine, it could potentially influence cell membrane structure and function, as well as nitrogen metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(4-aminophenyl)ethanol typically involves the reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method involves dissolving 2-(4-aminophenyl)ethanol in ethyl acetate and adding di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature for 24 hours to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and precise control of reaction conditions are critical for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(4-aminophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a primary amine.

Substitution: Formation of 2-(4-aminophenyl)ethanol.

Scientific Research Applications

N-Boc-2-(4-aminophenyl)ethanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

N-Boc-ethanolamine: Similar structure with a Boc-protected amino group and a hydroxyl group.

N-Boc-2-aminoethanol: Contains a Boc-protected amino group and an ethanol moiety.

Uniqueness

N-Boc-2-(4-aminophenyl)ethanol is unique due to the presence of a phenyl ring, which provides additional reactivity and potential for further functionalization compared to simpler Boc-protected compounds.

Biological Activity

N-Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 237.3 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability and reactivity in various chemical reactions. The presence of the hydroxyl group and the phenyl ring contributes to its distinct reactivity compared to simpler Boc-protected compounds .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.3 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 321.8 ± 25.0 °C |

| CAS Number | 104060-23-3 |

Mechanisms of Biological Activity

This compound exhibits biological activity primarily due to its role as a difunctional reagent involved in enzyme-substrate interactions and protein modifications. The compound's derivatives have been shown to influence various cellular processes, particularly in nitrogen metabolism and cell membrane dynamics.

Key Mechanisms:

- Enzyme Interaction: The compound can participate in enzyme-catalyzed reactions, potentially modulating enzymatic activity.

- Protein Modification: It is involved in post-translational modifications of proteins, which can alter their function and activity.

- Cellular Pathways: this compound may affect biochemical pathways such as phosphatidyl ethanolamine synthesis, which is crucial for cell membrane integrity.

Applications in Research

Research has explored the use of this compound in various applications:

- Synthesis of Peptides: Its Boc-protected amine group allows for selective coupling reactions, making it valuable in peptide synthesis.

- Bioconjugation: The free amine group can be utilized for conjugation with biomolecules, facilitating the development of targeted drug delivery systems.

- Pharmaceutical Development: Investigations into its derivatives have suggested potential therapeutic applications, particularly in drug discovery and development .

Case Studies

Several studies have investigated the biological activity and applications of this compound:

- A study highlighted its role in synthesizing new peptide-based drugs that target specific biological pathways, demonstrating a significant enhancement in bioactivity compared to unmodified peptides .

- Another research project focused on using N-Boc derivatives to develop inhibitors for protein tyrosine phosphatases (PTPs), which are implicated in various diseases including diabetes and cancer .

Properties

IUPAC Name |

tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAACBVNZRPHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465121 | |

| Record name | N-Boc-2-(4-aminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104060-23-3 | |

| Record name | N-Boc-2-(4-aminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Boc-2-(4-aminophenyl)ethanol in the synthesis of Mirabegron?

A1: this compound serves as a crucial building block in the multi-step synthesis of Mirabegron []. The research highlights its transformation into an aldehyde intermediate, which then undergoes further reactions to eventually yield Mirabegron. The synthesis strategy emphasizes the importance of this specific intermediate for achieving a cost-effective and high-yielding production process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.